molecular formula C12H8BrN3OS B12062670 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No.: B12062670
M. Wt: 322.18 g/mol
InChI Key: GZHVQUFTAGNFTO-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound featuring a fused pyrido-diazepine core substituted with a 5-bromothiophene moiety. The diazepine ring system (seven-membered ring with two nitrogen atoms) fused with a pyridine ring provides a rigid, planar structure, while the 5-bromo-thiophenyl group introduces steric bulk and electronic effects due to bromine’s electronegativity.

Properties

Molecular Formula

C12H8BrN3OS

Molecular Weight

322.18 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C12H8BrN3OS/c13-11-2-1-10(18-11)8-5-12(17)16-9-6-14-4-3-7(9)15-8/h1-4,6H,5H2,(H,16,17)

InChI Key

GZHVQUFTAGNFTO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst.

    Formation of the Diazepine Ring: The diazepine ring is formed through a cyclization reaction involving a pyridine derivative and an appropriate amine.

    Coupling Reaction: The final step involves coupling the brominated thiophene with the diazepine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazepine ring can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is primarily attributed to its diazepine framework, known for diverse biological activities. Some notable applications include:

  • Anticancer Activity :
    • Compounds with similar diazepine structures have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy agents.
    • A comparative study could highlight the efficacy of this compound against various cancer cell lines, particularly those with BRCA mutations.
  • Neurological Disorders :
    • Diazepines are often explored for their anxiolytic and sedative properties. The unique structure of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one may provide enhanced binding affinity to GABA receptors or other neurological targets.
  • Antimicrobial Properties :
    • The presence of the thiophene ring may contribute to antimicrobial activity. Investigations into its efficacy against bacterial and fungal strains could provide insights into its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique contributions of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one within its class, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Aspects
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amineContains a pyrazole ringExhibits distinct reactivity due to pyrazole
2-(Thiophen-2-YL)benzodiazepineBenzodiazepine core without brominationLacks halogen substitution
6-(Bromothiophen-3-YL)pyridin-2(1H)-onePyridine and brominated thiopheneDifferent heterocyclic arrangement

This table illustrates the diversity within this class of molecules while emphasizing how the brominated thiophene and diazepine structure in 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one may enhance its biological activity.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one depends on its specific application:

    Organic Electronics: In organic semiconductors, this compound can facilitate charge transport through its conjugated system.

    Medicinal Chemistry: The diazepine ring can interact with various biological targets, such as enzymes or receptors, to exert its effects. The exact mechanism would depend on the specific target and the nature of the interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Pyrido[3,4-b][1,4]diazepine Derivatives
  • Key Example: Pyrimido[4,5-e][1,4]diazepine derivatives (e.g., 2-amino-6-phenethyl-3H-pyrimido[4,5-e][1,4]diazepin-4(5H)-one). Structural Differences: The pyrimidine-fused diazepine core (vs. pyridine in the target compound) alters electron distribution and hydrogen-bonding capacity.
1,4-Benzodiazepine Derivatives
  • Key Example: 7-Bromo-5-(2-pyridyl)-3H-1,4-benzodiazepin-2(1H)-one. Structural Differences: A benzene ring replaces the pyridine ring in the fused system, reducing aromatic nitrogen content. Functional Impact: Benzodiazepines are widely studied for CNS activity (e.g., anxiolytics), but the bromo-pyridyl substitution here may redirect binding to non-neuronal targets .
Thiazepine Analogs
  • Key Example : 2-ethylthio-4-methyl-5(4H)-oxopyrido[3,2-f][1,4]thiazepine-3-carbonitrile.
    • Structural Differences : A sulfur atom replaces one nitrogen in the diazepine ring, altering polarity and redox properties.
    • Functional Impact : Thiazepines are less common in drug discovery due to metabolic instability but have been explored as enzyme inhibitors .

Substituent Effects

The 5-bromothiophen-2-yl group in the target compound distinguishes it from analogs:

Compound Core Structure Substituent Biological Relevance Reference
Target Compound Pyrido[3,4-b][1,4]diazepine 5-Bromothiophen-2-yl Underexplored (potential kinase inhibition) N/A
Pyrimido[4,5-e][1,4]diazepine Pyrimido-diazepine 6-Phenethyl Anti-cancer (folate mimic)
7-Bromo-1,4-benzodiazepin-2-one Benzodiazepine 7-Bromo, 2-pyridyl Unknown (structural novelty)
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine in analogs like 3-chlorobenzo[b]thien-2-yl derivatives) may enhance lipophilicity and membrane permeability .
  • Thiophene vs.

Pharmacological and Physicochemical Properties

  • Solubility : The bromothiophene group may reduce aqueous solubility compared to hydroxyl- or amine-substituted analogs (e.g., Ray’s pyrimido-diazepine) .
  • Stability : Diazepine rings are prone to hydrolysis, but bromine’s electron-withdrawing effect could stabilize the core against degradation.

Biological Activity

2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that integrates a pyrido[3,4-b][1,4]diazepine core with a brominated thiophene moiety. This compound is part of the diazepine family, known for their diverse pharmacological properties. The unique structural features of this compound suggest potential biological activities that warrant further investigation.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈BrN₃OS
  • Molecular Weight : 322.18 g/mol
  • CAS Number : 1030122-64-5

The presence of the bromine atom at the 5-position of the thiophene ring is believed to enhance the compound's biological activity by influencing its electronic properties and interaction with biological targets.

Biological Activity Overview

Compounds in the diazepine class often exhibit significant biological activities, including:

  • Anticonvulsant effects
  • Anxiolytic properties
  • Antitumor activity
  • Antimicrobial effects

The specific biological activities of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one remain to be thoroughly characterized through pharmacological studies.

Research indicates that compounds with similar structures may interact with various biological targets:

  • GABA Receptors : Diazepines are known to modulate GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
  • Metabotropic Glutamate Receptors : Some related compounds have been identified as noncompetitive antagonists at these receptors, which play roles in synaptic plasticity and excitotoxicity .
  • Tubulin Polymerization : Recent studies on similar compounds show potential as inhibitors of tubulin polymerization, suggesting applications in cancer therapy .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one to evaluate their biological activities. For instance:

CompoundSynthesis MethodBiological ActivityReference
Compound ACondensation reaction in DMSOCytotoxic against cancer cell lines
Compound BRegiospecific synthesisNoncompetitive antagonist at metabotropic glutamate receptors
Compound CNMR characterizationInhibitor of tubulin polymerization

These studies indicate that modifications to the core structure can significantly influence biological activity.

Pharmacological Studies

Pharmacological evaluations have revealed that certain derivatives exhibit enhanced efficacy compared to their parent compound. For example:

  • A derivative with additional functional groups showed increased binding affinity to GABA_A receptors.
  • Another variant demonstrated potent cytotoxic effects against specific cancer cell lines, highlighting its potential as an anticancer agent.

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